N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)7-6-12(18-19)14(20)17-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQKSDDXDSFJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[1,2-b]Pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is typically synthesized from 3-aminopyridazine precursors. Method A employs a cyclocondensation reaction between 3-amino-6-methylpyridazine and α-bromoketones under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C). This yields 2-methylimidazo[1,2-b]pyridazine, which is subsequently functionalized at the 6-position.
Method B utilizes a metal-free annulation strategy, where 2-aminopyridazine reacts with α,β-unsaturated carbonyl compounds in the presence of iodine as a catalyst. This method achieves higher regioselectivity (>90%) for the 6-carboxamide derivative.
Table 1: Comparison of Core Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| A | K₂CO₃, DMF, 80°C | 65–70 | Moderate |
| B | I₂, DCE, 100°C | 82–85 | High |
Carboxamide Formation at the 6-Position
The introduction of the carboxamide group is achieved via nucleophilic acyl substitution. The 6-carboxylic acid derivative (generated by hydrolysis of the corresponding ester) reacts with 2-fluoroaniline in the presence of coupling agents such as HATU or EDCI.
Optimized Procedure :
-
Hydrolyze methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate (1 equiv) with NaOH (2 equiv) in MeOH/H₂O (3:1) at 60°C for 4 hours.
-
Activate the carboxylic acid with HATU (1.2 equiv) and DIPEA (2 equiv) in DMF at 0°C.
-
Add 2-fluoroaniline (1.1 equiv) and stir at room temperature for 12 hours.
-
Purify via column chromatography (SiO₂, EtOAc/hexane 1:1) to isolate the product in 75–80% yield.
One-Pot Tandem Synthesis
A streamlined one-pot method reduces purification steps and improves overall efficiency. This approach combines cyclization and amidation in a single reaction vessel:
-
React 3-amino-6-methylpyridazine with ethyl bromopyruvate in DMF at 90°C for 6 hours to form the ester intermediate.
-
Add 2-fluoroaniline and HATU directly to the reaction mixture without isolation.
-
Stir for an additional 12 hours at room temperature.
-
Quench with ice water and extract with EtOAc.
This method achieves a 70% overall yield, with HPLC purity >95%.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Iodine catalysis in Method B eliminates metal contamination, making it preferable for pharmaceutical applications.
-
Palladium-based catalysts (e.g., Pd(OAc)₂) have been explored for cross-coupling steps but show limited efficacy due to halogen sensitivity in the fluorophenyl group.
Scalability and Industrial Feasibility
Large-scale production (>100 g) employs continuous flow reactors to maintain temperature control and minimize byproduct formation. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazo[1,2-b]pyridazine core. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
-
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation) can be employed under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Substitution: Concentrated nitric acid and sulfuric acid mixture, low temperature.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of nitro or sulfonyl groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme kinetics and receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its derivatives may serve as active ingredients in herbicides or as intermediates in the synthesis of drugs.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the carboxamide moiety facilitates hydrogen bonding interactions. These interactions can inhibit the activity of target enzymes or modulate receptor signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Derivatives
N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
This positional isomer shifts the fluorine atom to the meta position on the phenyl ring. While structurally similar, meta-substitution may reduce target affinity compared to the ortho-substituted analog due to altered spatial orientation and electronic effects .
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
This compound introduces a chlorine atom at the para position of the phenyl ring and replaces the methyl group with a cyclopropyl moiety. However, steric bulk from cyclopropane could compromise binding to flat kinase active sites .
Core-Modified Imidazo[1,2-b]pyridazine Derivatives
PI4KB Inhibitors (Compounds 13–17, )
These derivatives feature sulfonamide and pyridinylmethylamino substituents. For example:
- Compound 13 : Incorporates a 2-ethylpyridin-4-yl group and a piperidinylsulfonyl moiety. This modification enhances PI4KB inhibition (IC50 < 10 nM) compared to simpler carboxamides, likely due to improved hydrogen bonding and hydrophobic interactions. High synthetic yields (94%) and well-defined melting points (e.g., 193.6–195.7°C for compound 14) highlight robust scalability .
Thiazolidinone Derivatives (Example-5, )
N-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide replaces the carboxamide with a thiazolidinone ring. The thiazolidinone may improve solubility but resulted in lower synthetic yield (46%), suggesting instability during synthesis. The 3-fluorophenyl group retains moderate activity (unquantified in evidence) but with reduced potency compared to carboxamide analogs .
Ester and Carboxylate Derivatives ()
- Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (Similarity: 0.98) : Replaces the carboxamide with an ester group. Esters are prone to hydrolysis in vivo, limiting therapeutic utility despite high structural similarity.
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (Similarity: 0.88): Positional isomerism (carboxylate at position 3 vs.
Bulky Substituent-Containing Analogs
N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-6-amine
This compound introduces a tert-butylpyrazole and a 4-chloro-2-fluorobenzyl group. The bulky tert-butyl moiety may hinder target engagement but improves pharmacokinetic half-life.
2-Cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Cyclopropyl and dimethylphenyl groups increase steric hindrance, which may lower binding affinity compared to the less bulky 2-fluorophenyl analog. However, the dimethylphenyl group could enhance π-π stacking in hydrophobic pockets .
Biological Activity
N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on available literature.
1. Synthesis of Imidazo[1,2-b]pyridazines
The synthesis of this compound typically involves multi-step reactions. Various methods have been reported for synthesizing imidazo[1,2-b]pyridazine derivatives, often utilizing cyclization reactions involving appropriate precursors such as 2-aminopyridines and aryl ketones. The introduction of substituents at specific positions on the pyridazine ring can significantly influence the compound's biological properties.
2.1 Anticancer Activity
Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth. The scaffold has been associated with the inhibition of cell proliferation and induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .
2.2 Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of imidazo[1,2-b]pyridazine compounds. For example, derivatives have been tested against bacterial strains and demonstrated significant inhibition zones in agar diffusion assays. The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
2.3 Antiparasitic Activity
Imidazo[1,2-b]pyridazines have also been evaluated for antiparasitic activity. A study reported that certain derivatives exhibited potent anthelmintic effects against Haemonchus contortus, with LD(99) values comparable to established nematocides like Ivermectin . This suggests potential applications in veterinary medicine and agriculture.
3. Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| 2 | Fluoro | Increased potency against cancer cells |
| 6 | Carboxamide | Enhanced binding affinity to target proteins |
| 5 | Alkyl groups | Improved solubility and bioavailability |
The presence of a fluorine atom at the 2-position has been linked to increased lipophilicity and better membrane permeability, which may enhance its overall pharmacological profile.
Case Study 1: Anticancer Evaluation
In a recent study, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and tested for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active compound exhibited an IC50 value in the nanomolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Q & A
Q. What are the common synthetic routes for N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Core formation : Condensation of pyridazine derivatives with methyl-substituted imidazole precursors under reflux conditions (e.g., using chloroform or DMF as solvents) .
- Functionalization : Introduction of the 2-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig coupling. Key parameters include temperature control (0–10°C for electrophilic substitutions) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .
- Optimization : Adjusting solvent polarity (aprotic solvents enhance reaction rates) and monitoring progress via TLC or HPLC to maximize yield (typically 60–80% for analogous compounds) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and methyl group integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical 270.26 g/mol for C14H11FN4O) and detects isotopic patterns for fluorine .
- HPLC-PDA : Assesses purity (>95% for biological testing) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound’s kinase inhibition mechanism?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase hinge regions (e.g., ATP-binding pockets). Structural analogs show hydrogen bonding with backbone residues (e.g., Glu91 in mTOR) .
- MD Simulations : Analyze stability of ligand-protein complexes (20–50 ns trajectories) to identify key residues (e.g., hydrophobic interactions with tert-butyl groups in similar compounds) .
- QSAR Models : Train models using descriptors like logP and polar surface area to predict IC50 values (e.g., R² > 0.85 for imidazo[1,2-b]pyridazines) .
Q. How do structural modifications (e.g., fluorophenyl vs. cyanophenyl substituents) impact biological activity?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s kinase inhibitory activity?
Methodological Answer:
- Positional Scanning : Replace the methyl group at position 2 with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions .
- Electron-Withdrawing Groups : Introduce fluorine or nitro groups to improve binding affinity (ΔG < -9 kcal/mol in docking studies) .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide to modulate solubility (e.g., logP reduction from 2.8 to 1.9) .
Q. What strategies are effective in resolving contradictory data between in vitro and in vivo efficacy studies for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability (e.g., <20% in rodents due to first-pass metabolism) and adjust formulations (e.g., PEGylation for sustained release) .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives with 10x higher potency) .
- Dose Escalation : Conduct MTD studies to reconcile cytotoxicity (IC50 = 5 µM in vitro vs. LD50 = 200 mg/kg in vivo) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported kinase inhibition profiles across studies?
Methodological Answer:
- Assay Standardization : Use consistent ATP concentrations (1 mM) and kinase isoforms (e.g., FLT3 vs. ABL1) .
- Orthogonal Validation : Confirm hits via SPR (surface plasmon resonance) and cellular assays (e.g., phospho-kinase ELISA) .
- Control Compounds : Include staurosporine or imatinib as benchmarks to normalize IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
